1H-Benzotriazole-6-sulfonyl Chloride

説明

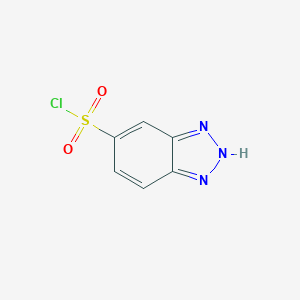

1H-Benzotriazole-6-sulfonyl Chloride is a chemical compound with the molecular formula C6H4ClN3O2S and a molecular weight of 217.63 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a derivative of benzotriazole, a heterocyclic compound that exhibits unique physicochemical properties.

準備方法

The preparation of 1H-Benzotriazole-6-sulfonyl Chloride typically involves the reaction of benzotriazole with sulfonyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF) at room temperature . This reaction yields this compound as the primary product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

化学反応の分析

1H-Benzotriazole-6-sulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Formation of Derivatives: It can form various derivatives through reactions with different nucleophiles, leading to the formation of sulfonamides and other related compounds.

Common reagents used in these reactions include triphenylphosphine, samarium diiodide, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Polymer Chemistry

Coupling Agent and Chain Terminator

1H-Benzotriazole-6-sulfonyl chloride is primarily utilized as a coupling agent and chain terminator in various polymerization processes, especially in radical polymerization. The sulfonyl chloride group reacts with nucleophiles, such as amines, to form covalent bonds that terminate chain growth, allowing for the synthesis of polymers with well-defined chain lengths and narrow polydispersity.

Functionalization of Polymers

The compound also facilitates the functionalization of existing polymers. Its reactive sulfonyl chloride group can undergo nucleophilic substitution reactions with functional groups like alcohols or thiols, enabling the introduction of desired functionalities onto the polymer backbone. This property is crucial for tailoring polymer properties for specific applications, such as enhancing compatibility or modifying surface characteristics.

| Application Area | Functionality | Benefits |

|---|---|---|

| Polymerization | Coupling agent & chain terminator | Controlled polymer synthesis |

| Functionalization | Introduction of functional groups | Tailored properties for specific uses |

Biological Research

Antibacterial and Antifungal Activities

Research has indicated that derivatives of this compound exhibit notable biological activities. For instance, compounds derived from this sulfonamide have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating bactericidal effects at concentrations as low as 8.6 mM .

In a study focused on new anti-infective drugs, a library of N-benzenesulfonyl derivatives was synthesized, revealing that certain derivatives exhibited higher activity against bacterial strains compared to traditional antibiotics .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1a | E. coli | 8.6 mM |

| Compound 1d | Staphylococcus aureus | 8.6 mM |

Pharmaceutical Development

Drug Precursor

this compound is also recognized for its potential as a drug precursor in pharmaceutical chemistry. Benzotriazole derivatives are known to possess versatile chemical and biological properties, making them suitable candidates for drug development targeting various diseases .

For example, studies have demonstrated that certain benzotriazole derivatives exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease, indicating their potential as therapeutic agents .

Industrial Applications

The compound serves as an intermediate in the production of specialty chemicals and is used in various industrial processes, including the synthesis of sulfonamide and sulfonate derivatives . Its utility extends to biochemical assays and labeling reagents for biomolecules, highlighting its significance in both research and industry.

作用機序

The mechanism of action of 1H-Benzotriazole-6-sulfonyl Chloride involves its ability to act as a leaving group in substitution reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

類似化合物との比較

1H-Benzotriazole-6-sulfonyl Chloride can be compared with other similar compounds, such as:

1-Chlorobenzotriazole: Similar in structure but lacks the sulfonyl group, making it less reactive in certain reactions.

1-(Trimethylsilyl)benzotriazole: Contains a trimethylsilyl group, which imparts different reactivity and stability properties.

1H-Benzotriazole-1-methanol: Contains a hydroxymethyl group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its sulfonyl chloride group, which provides distinct reactivity and versatility in various chemical reactions.

生物活性

1H-Benzotriazole-6-sulfonyl chloride (CAS No. 70938-45-3) is a compound that has garnered interest due to its diverse biological activities and applications in chemical synthesis, particularly in polymerization processes. This article explores its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzotriazole core with a sulfonyl chloride functional group, which enhances its reactivity. The molecular formula is C6H4ClN3O2S, and it exhibits significant potential for functionalization in various chemical reactions.

Antibacterial Activity

Research indicates that derivatives of benzotriazole, including this compound, exhibit notable antibacterial properties. For instance, compounds synthesized from benzotriazole scaffolds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study : A study by Ochal et al. reported that 5-halogenomethylsulfonyl-benzotriazoles showed effective antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against MRSA strains .

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been documented. The introduction of halogen groups on the benzotriazole ring has been shown to enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger.

- Research Findings : Compounds with MIC values between 1.6 µg/mL and 25 µg/mL were effective against Candida albicans, while modifications led to increased activity against Aspergillus species .

Antiparasitic Activity

This compound has shown promising results in antiparasitic applications, particularly against protozoan parasites like Trypanosoma cruzi.

- Experimental Evidence : Becerra et al. demonstrated that N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent inhibitory effects on the growth of T. cruzi, with a reduction of approximately 64% at a concentration of 50 µg/mL after 72 hours .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antibacterial Mechanism : The sulfonyl chloride group reacts with nucleophiles in bacterial cells, disrupting essential cellular functions.

- Antifungal Mechanism : Similar interactions lead to the inhibition of fungal cell wall synthesis or function.

- Antiparasitic Mechanism : The compound's structure allows it to penetrate protozoan membranes, affecting their viability.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | Significant (MIC: 12.5–25 µg/mL) | Moderate (MIC: 1.6–25 µg/mL) | Effective (64% inhibition at 50 µg/mL) |

| Benzimidazole Derivatives | High | Low | Moderate |

| Benzothiazole Derivatives | Moderate | High | Low |

特性

IUPAC Name |

2H-benzotriazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCOCCEHDQASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569305 | |

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70938-45-3 | |

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。